6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione
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Overview
Description
6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is a complex organic compound belonging to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a hexahydrobenzo[d][1,3]oxazine core substituted with a methyl group and a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazine ring. This can be achieved through the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Phenoxyethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological molecules can be explored to design drugs with specific mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
Compared to similar compounds, 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the phenoxyethyl group. This substitution can significantly alter its chemical and biological properties, making it distinct in terms of reactivity and potential applications. The phenoxyethyl group may enhance its ability to interact with specific biological targets, increasing its utility in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
6-methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C17H21NO4/c1-12-7-8-15-14(11-12)16(19)22-17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
InChI Key |
ZUPPTARWUGERTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)OC(=O)N2CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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